2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
Description
Definition and Nomenclature
2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide (CAS: 785-27-3) is a fluorinated aromatic compound with the molecular formula C₈H₅F₃N₂O₄ and a molecular weight of 250.13 g/mol . Its IUPAC name reflects its structural features:
- 2,2,2-Trifluoroacetamide : An acetamide derivative where three fluorine atoms replace hydrogens on the methyl group.
- 2-Hydroxy-4-nitrophenyl : A benzene ring substituted with hydroxyl (-OH) and nitro (-NO₂) groups at positions 2 and 4, respectively.
The compound is also known by synonyms such as N-(2'-hydroxy-4'-nitrophenyl)trifluoroacetamide and trifluorohydroxynitrophenylacetamide.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₃N₂O₄ | |
| Molecular Weight | 250.13 g/mol | |
| Exact Mass | 250.0201 Da | |
| LogP | 2.97 | |
| Topological Polar Surface Area | 98.64 Ų |
Historical Context and Discovery
The synthesis of trifluoroacetamide derivatives gained prominence in the mid-20th century with advancements in fluorination techniques. While the exact discovery timeline of this compound is unclear, its development aligns with the broader exploration of nitroaromatic and fluorinated compounds for industrial and pharmaceutical applications. Early synthetic routes involved:
Its structural complexity reflects the growing interest in electron-deficient aromatic systems for modulating reactivity in organic synthesis.
Relevance in Contemporary Chemical Research
This compound serves as a versatile intermediate in:
- Pharmaceutical Development : The trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug design.
- Materials Science : Nitro and hydroxy groups facilitate polymerization and coordination chemistry.
- Analytical Chemistry : Used as a derivatization agent for detecting phenolic compounds via HPLC.
Recent studies highlight its role in photocatalytic reactions , where it acts as a difluoroalkylating reagent in multicomponent transformations.
Overview of Related Trifluoroacetamide Compounds
Trifluoroacetamides exhibit diverse applications based on substituent patterns:
Table 2: Structural and Functional Comparisons
The 2-hydroxy-4-nitro substitution in 785-27-3 uniquely enables intramolecular hydrogen bonding , influencing its crystallinity and solubility.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)7(15)12-5-2-1-4(13(16)17)3-6(5)14/h1-3,14H,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHHWDGLVGPPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660474 | |
| Record name | 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785-27-3 | |
| Record name | 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide typically involves the reaction of 2-hydroxy-4-nitroaniline with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile, and requires the presence of a base like triethylamine to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,2,2-trifluoro-N-(2-amino-4-hydroxyphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.
Case Study :
- A study investigated the compound's role as an inhibitor of certain enzymes involved in cancer metabolism. Results indicated significant inhibition, suggesting potential for development as an anticancer drug.
Analytical Chemistry
2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide is utilized in analytical methods such as chromatography and mass spectrometry. Its distinct mass spectral characteristics allow for precise identification and quantification of compounds in complex mixtures.
Application Example :
- In environmental chemistry, this compound has been used to detect trace levels of pollutants in water samples through advanced chromatographic techniques.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance.
Research Findings :
- Research has shown that incorporating this compound into polymer matrices significantly improves mechanical properties and resistance to solvents.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Medicinal Chemistry | Potential drug development for cancer treatment | Significant enzyme inhibition observed |
| Analytical Chemistry | Used in chromatography and mass spectrometry | Effective detection of environmental pollutants |
| Material Science | Development of fluorinated polymers | Enhanced mechanical properties and solvent resistance |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Substituent Position and Type
- N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS: 95665-50-2): Replacing the hydroxyl group with chlorine at the 2-position increases lipophilicity due to chlorine’s hydrophobic nature. Molecular formula: C₈H₄ClF₃N₂O₃; Molecular weight: 268.58 g/mol.
2,2,2-Trifluoro-N-(5-methoxy-4-methyl-2-nitrophenyl)acetamide (Compound 21) :
- N-(4-Hydroxy-2-nitrophenyl)acetamide: Lacks the trifluoroacetyl group, resulting in lower electronegativity and altered hydrogen-bonding capabilities. Crystallographic data (monoclinic, C2/c space group) highlight differences in packing efficiency compared to trifluoro-substituted analogs .
Heterocyclic Analogues
- 2,2,2-Trifluoro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS: 332099-93-1) :
- Incorporation of a thiazole ring introduces aromatic heterocyclic character, which may enhance binding to biological targets (e.g., enzymes or receptors). The molecular formula (C₁₁H₇F₃N₂OS) and molar mass (272.25 g/mol) reflect increased complexity compared to purely aromatic derivatives .
Q & A
How can the synthesis of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide be optimized for high purity and yield?
Basic Research Question
Optimization involves controlling reaction conditions such as pH (maintained between 5.5–6.5 to avoid side reactions) and using recrystallization from methanol or aqueous solutions for purification. Single-crystal growth for structural validation is recommended .
What crystallographic software is recommended for determining the X-ray structure of this compound?
Basic Research Question
SHELXL is the gold standard for small-molecule refinement, offering robust handling of high-resolution or twinned data. The SHELX suite is widely validated for crystallographic analysis, including hydrogen bonding and intramolecular interactions .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Use a combination of:
- NMR (to confirm trifluoroacetamide and aromatic proton environments),
- IR (amide C=O stretch at ~1650–1700 cm⁻¹ and nitro group absorption at ~1500 cm⁻¹),
- Mass spectrometry (to verify molecular weight and fragmentation patterns) .
How can researchers evaluate the solubility and stability of this compound under varying experimental conditions?
Advanced Research Question
Computational tools can predict properties like topological polar surface area (TPSA ≈ 90 Ų) and hydrogen-bonding capacity. Experimentally, perform stability studies in solvents (e.g., DMSO, methanol) under controlled pH and temperature, monitored via HPLC or UV-Vis spectroscopy .
What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?
Advanced Research Question
Modify functional groups (e.g., nitro, hydroxyl, trifluoroacetamide) and assess biological activity (e.g., enzyme inhibition, receptor binding). Reference SAR studies on T-type Ca²⁺ channel inhibitors for methodology .
How can computational modeling guide the design of derivatives with enhanced properties?
Advanced Research Question
Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities. Focus on substituent effects on steric/electronic parameters .
What experimental approaches are suitable for investigating the compound’s reaction mechanisms in synthetic pathways?
Advanced Research Question
Employ kinetic studies, isotopic labeling, and intermediate trapping (e.g., using LC-MS). For example, track nitro-group reduction or amide bond hydrolysis under acidic/basic conditions .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and ensure batch-to-batch consistency via NMR and elemental analysis. Cross-reference with structurally similar compounds (e.g., ’s Ca²⁺ channel inhibitors) .
What green chemistry principles can be applied to synthesize this compound sustainably?
Basic Research Question
Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic methods (e.g., Pd-catalyzed couplings) and minimize waste via one-pot syntheses, inspired by eco-friendly acetamide protocols .
How can crystal engineering improve the formulation of this compound for material science applications?
Advanced Research Question
Design co-crystals or salts using hydrogen-bond acceptors/donors (e.g., carboxylates). Analyze packing motifs (e.g., C–H···O interactions) from single-crystal data (monoclinic C2/c space group, parameters in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
